2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This specific compound features a benzimidazole core with a carbonyl chloride group and a tetrahydro-2-methyl substitution, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride typically involves the reaction of benzimidazole derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to introduce the carbonyl chloride group. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial production methods often involve similar chlorination reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding benzimidazole alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the benzimidazole ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to various oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines typically yields benzimidazole amides, while reduction with LiAlH4 produces benzimidazole alcohols .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biological pathways and disease mechanisms.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and polymers, showcasing its versatility in different industrial sectors.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-2-carbonyl chloride: Lacks the tetrahydro-2-methyl substitution, resulting in different reactivity and biological activity.
1H-Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
131020-47-8 |
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Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H11ClN2O/c1-5-11-7-3-2-6(9(10)13)4-8(7)12-5/h6H,2-4H2,1H3,(H,11,12) |
InChI Key |
HPFSMLCHPXXWJD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)Cl |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)Cl |
Synonyms |
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
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